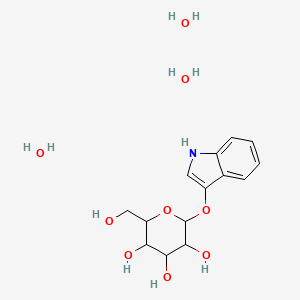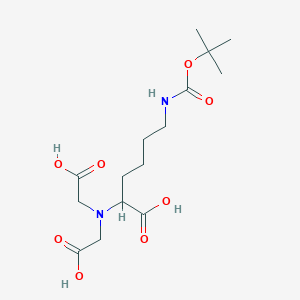
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99%: is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is a crystalline solid that is white to pale grey in color and is known for its use as a colorimetric substrate for laminarinase . This compound is a constituent of the Chinese medicinal herb Isatis indigotica, which is widely used for the treatment of influenza, viral pneumonia, mumps, pharyngitis, and hepatitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indoxyl-beta-D-glucopyranoside involves the glycosylation of indoxyl with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of 3-Indoxyl-beta-D-glucopyranoside may involve the use of large-scale bioreactors for enzymatic glycosylation. The process includes the fermentation of Isatis indigotica followed by extraction and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Indoxyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dye.
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release indoxyl and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly used.
Major Products Formed:
Indigo Dye: Formed through the oxidation of indoxyl.
Indoxyl and Glucose: Formed through the hydrolysis of the glycosidic bond.
Aplicaciones Científicas De Investigación
3-Indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Indoxyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase to release indoxyl and glucose . Indoxyl can then undergo oxidation to form indigo dye. The compound’s effects in medicinal applications are attributed to its ability to modulate immune responses and inhibit viral replication .
Comparación Con Compuestos Similares
6-Chloro-3-indoxyl-beta-D-glucopyranoside: A chromogenic substrate that yields a red precipitate when cleaved.
Indoxyl-3-acetate: Another indoxyl derivative used in similar enzymatic assays.
Uniqueness: 3-Indoxyl-beta-D-glucopyranoside is unique due to its specific use in traditional Chinese medicine and its role as a substrate for beta-glucosidase assays . Its ability to form indigo dye upon oxidation also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNNZSQALVSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)

![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)


![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
